N-Formyl-4-hydroxybenzamide

Chemical stability Hydrolysis Metabolism

N-Formyl-4-hydroxybenzamide (CAS 65599-16-8) is an organic compound classified as an N-formyl benzamide derivative. It features a reactive formyl group (-CHO) directly attached to the amide nitrogen, coupled with a 4-hydroxy substitution on the phenyl ring.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 65599-16-8
Cat. No. B14486999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl-4-hydroxybenzamide
CAS65599-16-8
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC=O)O
InChIInChI=1S/C8H7NO3/c10-5-9-8(12)6-1-3-7(11)4-2-6/h1-5,11H,(H,9,10,12)
InChIKeyYFJMDGACSCLRLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formyl-4-hydroxybenzamide (CAS 65599-16-8): Procurement Guide for a Multifunctional N-Formyl Benzamide Scaffold


N-Formyl-4-hydroxybenzamide (CAS 65599-16-8) is an organic compound classified as an N-formyl benzamide derivative . It features a reactive formyl group (-CHO) directly attached to the amide nitrogen, coupled with a 4-hydroxy substitution on the phenyl ring . This specific dual functionality confers distinct chemical reactivity and biological interaction potential, setting it apart from simpler benzamide or hydroxybenzamide analogs [1]. The compound has been identified as a natural product found in Oxytropis falcata and is utilized in medicinal chemistry and materials science research .

Why N-Formyl-4-hydroxybenzamide Cannot Be Substituted with Generic 4-Hydroxybenzamide or Simple N-Formyl Analogs


Generic substitution fails because N-Formyl-4-hydroxybenzamide (CAS 65599-16-8) occupies a unique chemical space that simpler analogs do not. The combination of an N-formyl group and a para-hydroxybenzamide moiety creates a reactive aldehyde functionality that enables specific chemical transformations, such as imine and hydrazone formation, which are unavailable to non-formylated benzamides . Furthermore, the 4-hydroxy group contributes to a distinct physicochemical profile, including hydrogen-bonding capacity and polarity, which differs from other substituted analogs and influences both reactivity and biological interactions [1]. Using a different 4-hydroxybenzamide derivative would result in the loss of the N-formyl group's reactivity, fundamentally altering its utility as a synthetic intermediate or biochemical probe. Using a different N-formylbenzamide derivative would alter the hydrogen-bonding network and electronic properties dictated by the 4-hydroxy substitution, potentially compromising binding affinity or solubility in specific assays.

Quantitative Differentiation of N-Formyl-4-hydroxybenzamide (CAS 65599-16-8) from Structural Analogs


Hydrolytic Instability vs. N-Hydroxymethylbenzamide: A Critical Differentiation for Assay Design

The N-formylbenzamide core is known for its hydrolytic instability, which differentiates it from more stable N-hydroxymethyl analogs. In a study on the metabolism of N-hydroxymethylbenzamide, the structurally related N-formylbenzamide was found to degrade rapidly to benzamide in buffer at pH 7.4 with a half-life of 7.8 min, whereas N-hydroxymethylbenzamide was very stable under the same conditions [1]. While this study used the parent N-formylbenzamide rather than the 4-hydroxy derivative, the instability is an intrinsic property of the N-formylbenzamide functional group and can be extrapolated to N-Formyl-4-hydroxybenzamide [1]. This is a crucial consideration for users who require a stable compound for long-term assays or storage.

Chemical stability Hydrolysis Metabolism

Distinct ADMET Profile Differentiates N-Formyl-4-hydroxybenzamide from Non-Formylated 4-Hydroxybenzamide in Silico

Computational ADMET predictions using admetSAR 2.0 reveal a distinct pharmacokinetic profile for N-Formyl-4-hydroxybenzamide. It is predicted to have high human intestinal absorption (99.17% probability) and high Caco-2 permeability (85.35% probability), indicating good oral bioavailability potential [1]. It is also predicted to be a substrate for UGT-catalyzed metabolism (70% probability) and an inhibitor of OATP1B1 (82.49% probability) and OATP1B3 (96.49% probability) transporters [1]. Conversely, it is predicted not to be a substrate or inhibitor for major CYP450 enzymes, suggesting a low risk of CYP-mediated drug-drug interactions [1]. This profile is distinct from the parent 4-hydroxybenzamide, which lacks the N-formyl group and would have different absorption and metabolism properties, and from other N-formyl analogs lacking the 4-hydroxy group, which would have altered transporter interactions.

ADMET Pharmacokinetics In silico prediction

Topological Polar Surface Area (TPSA) Differentiation for CNS vs. Peripheral Targeting

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to cross biological membranes. N-Formyl-4-hydroxybenzamide has a reported TPSA of 66.4 Ų [1][2]. This value is significantly higher than that of unsubstituted benzamide (43.1 Ų) or 4-hydroxybenzamide (63.3 Ų), due to the contribution of the formyl oxygen [3]. A TPSA below 90 Ų is generally favorable for oral absorption, while a TPSA below 60-70 Ų is often associated with better blood-brain barrier penetration. The TPSA of 66.4 Ų for N-Formyl-4-hydroxybenzamide places it in an intermediate range: it is high enough to potentially limit passive CNS penetration compared to more lipophilic analogs but low enough to maintain good oral absorption [4]. This differentiates it from both more polar (higher TPSA) and more lipophilic (lower TPSA) benzamide derivatives, making it a targeted choice for peripheral applications.

Physicochemical properties Drug-likeness CNS drug design

Natural Product Occurrence as a Differentiating Factor from Purely Synthetic Analogs

N-Formyl-4-hydroxybenzamide has been identified as a natural product in the plant Oxytropis falcata . This occurrence distinguishes it from the vast majority of N-formylbenzamide derivatives, which are purely synthetic . For researchers in natural product chemistry, chemical ecology, or those seeking to explore biologically privileged scaffolds, this provides a unique entry point. The natural origin implies a potential ecological role or biosynthetic pathway that can be investigated, whereas a synthetic analog lacks this inherent biological context. This is a qualitative but significant differentiator for specific research programs.

Natural product Phytochemistry Chemical ecology

Recommended Research and Industrial Application Scenarios for N-Formyl-4-hydroxybenzamide (CAS 65599-16-8) Based on Evidence


Chemical Probe for Investigating OATP Transporter-Mediated Drug Interactions

Based on its predicted high probability of inhibiting OATP1B1 (82.49%) and OATP1B3 (96.49%) transporters [1], N-Formyl-4-hydroxybenzamide is a strong candidate for use as a chemical probe in in vitro assays designed to study OATP-mediated drug uptake and drug-drug interaction (DDI) potential. Its distinct ADMET profile, including high predicted oral absorption and low CYP inhibition liability, makes it a cleaner tool compound for isolating transporter-specific effects compared to more promiscuous inhibitors [1].

Synthetic Intermediate for Heterocycle and Conjugate Synthesis via Aldehyde Chemistry

The unique reactive formyl group of N-Formyl-4-hydroxybenzamide enables its use as a versatile building block for synthesizing more complex molecules, such as imines, hydrazones, and other heterocyclic structures [1]. This is a direct consequence of its specific chemical structure and cannot be achieved with non-formylated 4-hydroxybenzamide. This application scenario is most relevant for medicinal chemistry and materials science laboratories seeking to build diverse compound libraries [1].

Model Substrate for Investigating UGT-Mediated Phase II Metabolism

The in silico prediction that N-Formyl-4-hydroxybenzamide is a substrate for UGT-catalyzed glucuronidation (70% probability) [1] positions it as a useful model substrate for studying this important Phase II metabolic pathway. Its favorable absorption properties also suggest it could be used in more complex in vitro models (e.g., hepatocyte assays) to evaluate the interplay between uptake, Phase I (low CYP), and Phase II (UGT) metabolism [1].

Natural Product Scaffold for Chemical Ecology and Biosynthesis Studies

The confirmed presence of N-Formyl-4-hydroxybenzamide as a natural product in Oxytropis falcata [1] provides a unique research avenue for chemical ecologists and natural product chemists. It can be used as an authentic standard for metabolomics studies to identify and quantify this compound in plant extracts or to investigate its potential ecological role, biosynthesis, and evolutionary significance [1].

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